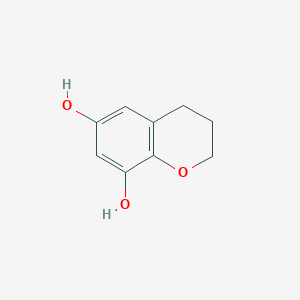
3,4-Dihydro-2H-1-benzopyran-6,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H-1-benzopyran-6,8-diol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1-benzopyran-6,8-diol can be achieved through several synthetic routes. One common method involves the reduction of 3,4-dihydro-2H-1-benzopyran-6,8-dione using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. Additionally, the use of catalytic hydrogenation can be employed to achieve efficient reduction of the precursor compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H-1-benzopyran-6,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated benzopyran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated benzopyran derivatives.
Substitution: Halogenated or nitrated benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-1-benzopyran-6,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2H-1-benzopyran-6,8-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-2H-1-benzopyran-6,8-diol can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1-benzopyran: Lacks the hydroxyl groups at positions 6 and 8, resulting in different chemical and biological properties.
2H-1-Benzopyran-3,5,6,7,8-pentol: Contains additional hydroxyl groups, which may enhance its antioxidant activity.
1,3,3-Trimethylindolino-6-nitrobenzopyrylospiran: A spiro compound with distinct photo-responsive behavior, useful in optical data storage applications.
Eigenschaften
CAS-Nummer |
185122-80-9 |
|---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
3,4-dihydro-2H-chromene-6,8-diol |
InChI |
InChI=1S/C9H10O3/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,10-11H,1-3H2 |
InChI-Schlüssel |
FKJFJIHWCXFIAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC(=C2)O)O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


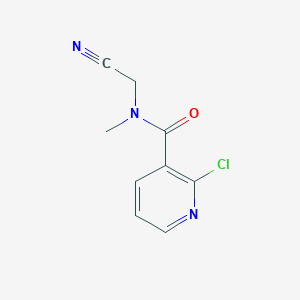
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)
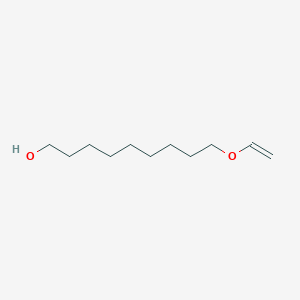
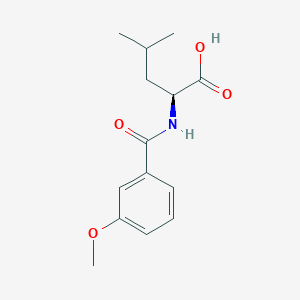
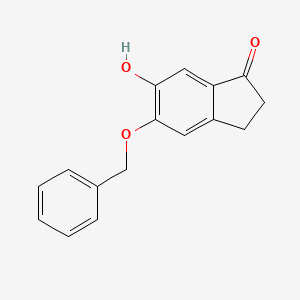
![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)
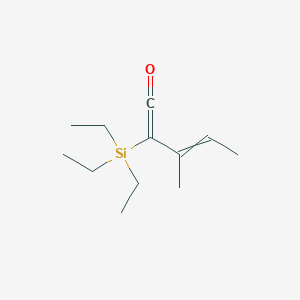
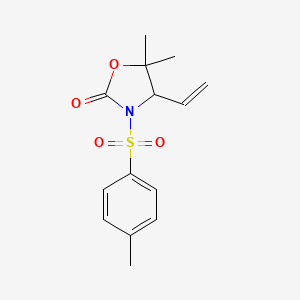

![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)

![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
